2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is an organic compound belonging to the class of heterocyclic compounds. Its complex structure features a tetrazole ring, a piperazine ring, and ethoxyphenyl groups, indicating potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from basic organic reagents. The initial step often includes the formation of the tetrazole ring, followed by the attachment of the ethoxyphenyl group and the piperazine ring through nucleophilic substitution and amide formation reactions. Specific conditions such as temperature, pH, and solvent choice are crucial to yield the desired product.
Industrial Production Methods
On an industrial scale, continuous flow reactors and automated synthesis platforms are employed to maximize yield and purity. This method provides precise control over reaction conditions, minimizing by-products and ensuring consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : When exposed to oxidizing agents, the compound can undergo oxidative cleavage, especially at the ethoxy groups.
Reduction: : Reduction reactions can modify the tetrazole ring, potentially forming amines or other reduced derivatives.
Substitution: : Various nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: : Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidative reactions typically yield carbonyl compounds, while reduction can produce various amines. Substitution reactions may result in a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
This compound is used as a reagent in organic synthesis, particularly in constructing complex molecular frameworks.
Biology
It exhibits potential as a biochemical probe to study enzyme interactions, particularly those involving tetrazole derivatives.
Medicine
Preliminary research suggests this compound might have applications in developing pharmaceuticals for cardiovascular diseases due to its structural similarity to known bioactive molecules.
Industry
In the polymer industry, it serves as a precursor for high-performance materials due to its stability and unique chemical properties.
Mechanism of Action
The compound acts by interacting with specific molecular targets, such as enzymes or receptors, through its tetrazole ring and piperazine moiety. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting the target’s function and leading to various biological effects.
Comparison with Similar Compounds
Compared to similar compounds like 1-(4-ethoxyphenyl)-1H-tetrazole and 1-(4-methoxyphenyl)-1H-tetrazole, 2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features additional complexity due to the piperazine ring, enhancing its potential for diverse interactions and applications.
List of Similar Compounds
1-(4-ethoxyphenyl)-1H-tetrazole
1-(4-methoxyphenyl)-1H-tetrazole
1-(4-ethoxyphenyl)piperazine
1-(4-(methylphenyl)-1H-tetrazol-5-yl)piperazine
And there you have it—a rundown of a pretty impressive compound. Anything more you need to know, just say the word.
Properties
IUPAC Name |
2-ethoxy-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-3-26-14-18(25)23-11-9-22(10-12-23)13-17-19-20-21-24(17)15-5-7-16(8-6-15)27-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIGCPPQMMEHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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